molecular formula C30H46O7 B14140586 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one CAS No. 31087-88-4

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Cat. No.: B14140586
CAS No.: 31087-88-4
M. Wt: 518.7 g/mol
InChI Key: YBZZSZQZDODUAA-JCTRZUIWSA-N
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Description

The compound 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one is a complex organic molecule. It features a cyclopenta[a]phenanthrene core structure, which is a common motif in many biologically active compounds. This compound is characterized by multiple stereocenters and functional groups, including hydroxyl, methoxy, and furanone moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Key steps may include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.

    Functional Group Interconversions: Introduction of hydroxyl and methoxy groups via selective oxidation and methylation reactions.

    Glycosylation: Attachment of the oxan-2-yl group through glycosylation reactions.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Synthesis: Optimization of reaction conditions for large-scale synthesis, including temperature, pressure, and solvent selection.

    Purification: Use of chromatographic techniques to purify the final product.

    Quality Control: Implementation of quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) for oxidation reactions.

    Reducing Agents: Such as NaBH4 (Sodium borohydride) for reduction reactions.

    Catalysts: Such as Pd/C (Palladium on carbon) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of these groups may regenerate the original hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system for studying complex organic reactions and stereochemistry. Its multiple stereocenters make it an ideal candidate for exploring stereoselective synthesis and reaction mechanisms.

Biology

In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been shown to exhibit various biological effects, including anti-inflammatory and anticancer properties.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. Its structural similarity to certain natural products suggests that it may interact with biological targets in a specific manner, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules. Its unique structure and functional groups make it a versatile building block for various applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form specific interactions with these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry. The presence of both hydroxyl and methoxy groups, along with the furanone moiety, distinguishes it from other similar compounds. Additionally, its multiple stereocenters contribute to its complexity and potential for diverse biological activity.

Properties

CAS No.

31087-88-4

Molecular Formula

C30H46O7

Molecular Weight

518.7 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H46O7/c1-17-27(32)24(34-4)15-26(36-17)37-20-7-10-28(2)19(14-20)5-6-23-22(28)8-11-29(3)21(9-12-30(23,29)33)18-13-25(31)35-16-18/h13,17,19-24,26-27,32-33H,5-12,14-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,24+,26-,27-,28-,29+,30-/m0/s1

InChI Key

YBZZSZQZDODUAA-JCTRZUIWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O

Origin of Product

United States

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